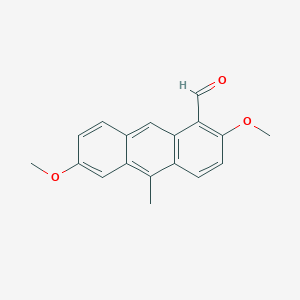
2,6-dimethoxy-10-methylanthracene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is an organic compound with the molecular formula C₁₈H₁₆O₃. This compound is characterized by its anthracene core, which is substituted with methoxy groups at positions 2 and 6, a methyl group at position 10, and a formyl group at position 1. It is used in various scientific research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Methoxylation: Anthracene is subjected to methoxylation at positions 2 and 6 using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Methylation: The methylation at position 10 is achieved using methyl iodide and a strong base like potassium tert-butoxide.
Formylation: The final step involves formylation at position 1 using a Vilsmeier-Haack reaction, which employs N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,6-Dimethoxy-10-methyl-1-anthracenecarboxylic acid.
Reduction: 2,6-Dimethoxy-10-methyl-1-anthracenemethanol.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological processes involving anthracene derivatives.
Medicine: Research into its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
2,6-Dimethoxyanthracene: Lacks the formyl and methyl groups, making it less reactive.
10-Methylanthracene: Lacks the methoxy and formyl groups, resulting in different chemical properties.
1-Anthracenecarbaldehyde: Lacks the methoxy and methyl groups, affecting its reactivity and applications.
Uniqueness
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is unique due to its combination of methoxy, methyl, and formyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
110038-62-5 |
|---|---|
分子式 |
C18H16O3 |
分子量 |
280.3 g/mol |
IUPAC名 |
2,6-dimethoxy-10-methylanthracene-1-carbaldehyde |
InChI |
InChI=1S/C18H16O3/c1-11-14-6-7-18(21-3)17(10-19)16(14)8-12-4-5-13(20-2)9-15(11)12/h4-10H,1-3H3 |
InChIキー |
NWEHWMKEOJZJGD-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=CC2=CC3=C1C=CC(=C3C=O)OC)OC |
正規SMILES |
CC1=C2C=C(C=CC2=CC3=C1C=CC(=C3C=O)OC)OC |
同義語 |
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















